molecular formula C25H20F2N4O2S B2815632 N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1207039-34-6

N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2815632
CAS RN: 1207039-34-6
M. Wt: 478.52
InChI Key: RPLSVVHYUFZOSC-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H20F2N4O2S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity:

Compounds structurally related to the specified chemical have shown promising results in anticonvulsant activities. For instance, a study focused on the synthesis and anticonvulsant activity of imidazol derivatives highlighted that these compounds offered protection against seizures, with some exhibiting excellent potency in comparison to reference standards like phenytoin. The study underscores the significance of these compounds in the development of potential anticonvulsant agents (Khalifa, Baset, & El-Eraky, 2012).

Antimicrobial and Antioxidant Properties:

A series of benzimidazole derivatives, including those with fluorobenzyl components, have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Compounds with certain structural features demonstrated notable activities, indicating their potential in medical and pharmaceutical applications (Menteşe, Ülker, & Kahveci, 2015).

Antipsychotic Potential:

Research on pyrazol compounds, which are structurally similar to the specified chemical, has revealed potential antipsychotic effects. These compounds, without interacting with dopamine receptors, showed a reduction in spontaneous locomotion in mice, indicating their potential as novel antipsychotic agents. This demonstrates the importance of these compounds in the field of neuropsychiatric disorder treatment (Wise et al., 1987).

properties

IUPAC Name

4-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-7-9-20(10-8-19)30-23(32)16-34-25-28-13-14-31(25)21-11-5-17(6-12-21)24(33)29-15-18-3-1-2-4-22(18)27/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLSVVHYUFZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-4-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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